THZ1 Hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), which plays a crucial role in regulating transcription and cell cycle progression. This compound has garnered attention for its ability to inhibit the phosphorylation of the C-terminal domain of RNA polymerase II, thereby affecting gene transcription. The compound's efficacy is particularly notable in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) cells, where it demonstrates significant inhibitory effects on cell proliferation.
THZ1 Hydrochloride is classified as a small molecule inhibitor targeting the CDK family of proteins. It is derived from research aimed at developing selective inhibitors that can modulate transcriptional regulation in cancer therapy. The compound's primary mechanism involves covalent modification of CDK7, specifically targeting the cysteine residue at position 312 outside the kinase domain, which provides a unique approach to achieving selectivity among kinases .
The synthesis of THZ1 Hydrochloride involves several chemical reactions that typically include the formation of key intermediates leading to the final product. While specific synthetic routes may vary, the general approach includes:
The solubility of THZ1 Hydrochloride in dimethyl sulfoxide (DMSO) is greater than 10 mM, allowing for easy preparation of stock solutions for biological assays .
The molecular formula of THZ1 Hydrochloride is C₁₁H₁₃ClN₄O₃S, with a molecular weight of approximately 304.76 g/mol. The compound features:
The structural representation highlights the key functional groups responsible for its biological activity.
THZ1 Hydrochloride primarily engages in covalent interactions with CDK7, resulting in the inhibition of its kinase activity. The reactions can be summarized as follows:
In vitro studies have demonstrated that THZ1 exhibits IC50 values as low as 0.55 nM against T-ALL cell lines, indicating its high potency .
The mechanism by which THZ1 Hydrochloride exerts its effects involves several key processes:
THZ1 Hydrochloride possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic contexts.
THZ1 Hydrochloride has several significant applications in scientific research:
THZ1 hydrochloride (Chemical name: (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide dihydrochloride) is a covalent inhibitor with a molecular weight of 602.51 g/mol and the chemical formula C₃₁H₂₉Cl₂N₇O₂ [1] [3] [10]. Its core structure features a phenylaminopyrimidine scaffold linked to an acrylamide warhead, enabling irreversible binding to CDK7. The inhibitor exploits a unique cysteine residue (Cys-312) located outside the canonical kinase domain of CDK7. This cysteine resides in a proximal C-terminal region that traverses the ATP-binding cleft, allowing the acrylamide group to undergo Michael addition with the thiol group of Cys-312 [4] [6] [7]. Mutation of Cys-312 to serine abolishes THZ1’s inhibitory activity, confirming the necessity of covalent bonding for its mechanism [7] [9].
Table 1: Structural and Biochemical Properties of THZ1 Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 602.51 g/mol | [1] [3] |
Chemical Formula | C₃₁H₂₉Cl₂N₇O₂ | [1] [10] |
CDK7 IC₅₀ | 3.2 nM | [1] [4] |
Covalent Binding Site | Cys-312 (CDK7) | [4] [7] |
Solubility (DMSO) | >10 mM | [3] [10] |
The synthesis of THZ1 hydrochloride involves multi-step organic reactions, starting with the coupling of 5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine with isocyanate intermediates to form the acrylamide-linked core [4] [10]. Final dihydrochloride salt formation enhances aqueous solubility, though the compound remains highly insoluble in water or ethanol. It shows stability in DMSO (100 mg/mL, 156.5 mM) for stock solutions but is moisture-sensitive, requiring storage at 4°C in sealed containers [1] [3]. Under physiological conditions (pH 7.4, 37°C), the acrylamide group undergoes irreversible covalent conjugation with target cysteines, contributing to prolonged intracellular residence. However, its stability is compromised by efflux pumps (ABCB1/ABCG2), which reduce intracellular accumulation [5]. Reconstitution in 5% DMSO with PEG300/ddH₂O improves bioavailability for in vivo applications [3].
THZ1 hydrochloride exhibits high potency against CDK7 (IC₅₀: 3.2 nM) but also inhibits structurally homologous kinases CDK12 and CDK13 at higher concentrations (IC₅₀: 158–250 nM) [1] [7] [10]. Kinome-wide profiling reveals selectivity over CDK1 (IC₅₀ >3,000 nM), CDK2 (1,300 nM), and CDK9 (3,020 nM) due to the absence of equivalent cysteine residues near their ATP-binding pockets [7] [9]. The covalent binding mechanism confers specificity: Only 6% of kinases possess a conserved cysteine at analogous positions, minimizing off-target effects [4] [7]. However, resistance studies in neuroblastoma and lung cancer models show ABCB1/ABCG2 upregulation, which effluxes THZ1 and reduces efficacy. This limitation is absent in covalent CDK12-specific inhibitors like THZ531 or the CDK7-selective analog YKL-5-124 [5] [7].
Table 2: Selectivity Profile of THZ1 Hydrochloride Across CDKs
Kinase | IC₅₀ (nM) | Cysteine Homology to CDK7 Cys-312 |
---|---|---|
CDK7 | 3.2 | Cys-312 (Reference) |
CDK12 | 158–250 | Cys-1039 (Conserved position) |
CDK13 | 200–300 | Cys-1017 (Conserved position) |
CDK2 | 1,300 | Absent |
CDK9 | 3,020 | Absent |
CDK1 | >3,000 | Absent |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0